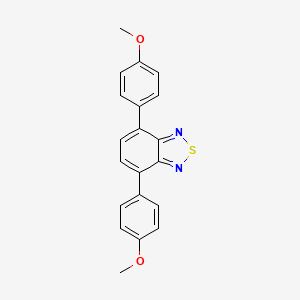
4,7-Bis(4-methoxyphenyl)-2,1,3-benzothiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-bis(4-methoxyphenyl)benzo[c][1,2,5]thiadiazole is an organic compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. This compound is characterized by its unique structure, which includes two methoxyphenyl groups attached to a benzo[c][1,2,5]thiadiazole core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-bis(4-methoxyphenyl)benzo[c][1,2,5]thiadiazole typically involves the reaction of 4,7-dibromo-2,1,3-benzothiadiazole with 4-methoxyphenylboronic acid in the presence of a palladium catalyst. This reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene . The reaction is usually performed at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4,7-bis(4-methoxyphenyl)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form, such as a dihydrothiadiazole.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4,7-bis(4-methoxyphenyl)benzo[c][1,2,5]thiadiazole has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for bioimaging applications.
Medicine: Explored for its potential therapeutic properties, including anticancer and antidepressant activities
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Wirkmechanismus
The mechanism of action of 4,7-bis(4-methoxyphenyl)benzo[c][1,2,5]thiadiazole varies depending on its application:
Fluorescent Probes: The compound acts as a fluorophore, emitting light upon excitation due to its conjugated structure.
Therapeutic Agents: In the context of antidepressant activity, it has been shown to inhibit monoamine oxidase A (MAO-A) and interact with serotonergic pathways.
Organic Electronics: Functions as an electron acceptor in organic electronic devices, facilitating charge transfer and improving device performance.
Vergleich Mit ähnlichen Verbindungen
4,7-bis(4-methoxyphenyl)benzo[c][1,2,5]thiadiazole can be compared with other benzo[c][1,2,5]thiadiazole derivatives, such as:
4,7-bis(4-aminophenyl)benzo[c][1,2,5]thiadiazole: Similar structure but with amino groups instead of methoxy groups, leading to different electronic properties and reactivity.
4,7-bis(4-bromophenyl)benzo[c][1,2,5]thiadiazole: Bromine atoms provide sites for further functionalization through cross-coupling reactions.
4,7-bis(4-methoxyphenyl)thio)benzo[c][1,2,5]thiadiazole: Contains thioether linkages, which can influence its solubility and electronic properties.
The uniqueness of 4,7-bis(4-methoxyphenyl)benzo[c][1,2,5]thiadiazole lies in its combination of methoxy groups and the benzo[c][1,2,5]thiadiazole core, which imparts specific photophysical and electronic properties that are valuable in various applications .
Eigenschaften
CAS-Nummer |
503862-08-6 |
|---|---|
Molekularformel |
C20H16N2O2S |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
4,7-bis(4-methoxyphenyl)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C20H16N2O2S/c1-23-15-7-3-13(4-8-15)17-11-12-18(20-19(17)21-25-22-20)14-5-9-16(24-2)10-6-14/h3-12H,1-2H3 |
InChI-Schlüssel |
RVIBWUAMGUFQMT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC=C(C3=NSN=C23)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B11929140.png)

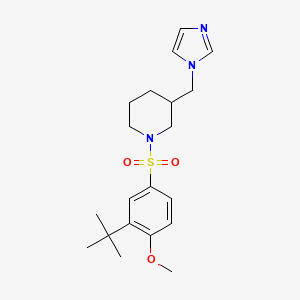
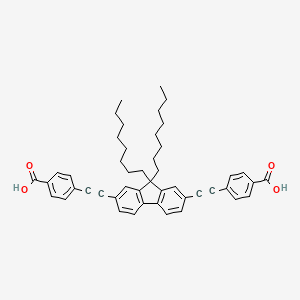

![1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone](/img/structure/B11929159.png)
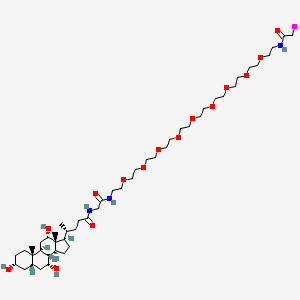
![(2S)-2-[[(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-[(4R)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]-[(2S)-2-amino-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)-6-oxo-6-(1,2,3,4-tetrahydroisoquinolin-3-yl)hexanoic acid](/img/structure/B11929170.png)
![3-((2-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl)disulfanyl)propanoic acid](/img/structure/B11929173.png)
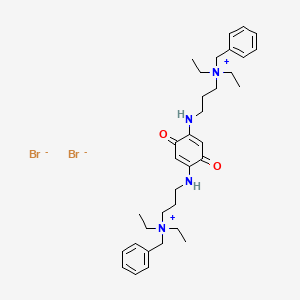

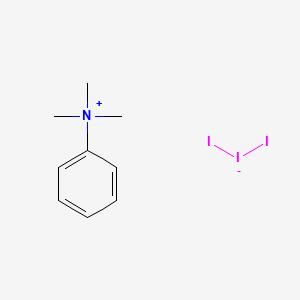

![2-[(3S,6S,12S,15E,18S,21E,24S,31S)-3,18-bis(2-amino-2-oxoethyl)-28-dodecan-2-yl-15,21-di(ethylidene)-27-hydroxy-6-[(1R)-1-hydroxyethyl]-4,9-dimethyl-2,5,8,11,14,17,20,23,26,30-decaoxo-24-propan-2-yl-1,4,7,10,13,16,19,22,25,29-decazabicyclo[29.3.0]tetratriacontan-12-yl]acetamide](/img/structure/B11929210.png)
